molecular formula C21H42O2 B1598269 19-Methyleicosanoic acid CAS No. 59708-73-5

19-Methyleicosanoic acid

Cat. No.: B1598269
CAS No.: 59708-73-5
M. Wt: 326.6 g/mol
InChI Key: BDGYZTCVQAZQFG-UHFFFAOYSA-N
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Description

Scientific Research Applications

19-Methyleicosanoic acid has several applications in scientific research:

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 19-Methyleicosanoic acid . Factors such as temperature, pH, and the presence of other compounds can affect the absorption, distribution, metabolism, and excretion of this compound, thereby influencing its bioavailability and effects.

Biochemical Analysis

Biochemical Properties

19-Methyleicosanoic acid plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and membrane dynamics. It interacts with various enzymes involved in fatty acid metabolism, such as elongases and desaturases. These enzymes are responsible for the biosynthesis of branched-chain fatty acids, and the incorporation of this compound into lipid bilayers can significantly alter membrane fluidity and phase behavior. This, in turn, impacts the functionality of membrane-associated proteins and receptors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering membrane properties, which can affect cell signaling pathways, gene expression, and cellular metabolism. The incorporation of this compound into cell membranes can lead to changes in membrane fluidity, which impacts the activity of membrane-associated proteins and receptors. This can result in altered cell signaling and gene expression patterns, ultimately affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The methyl branch in its structure allows it to interact uniquely with lipid bilayers, altering their properties and affecting the activity of membrane-associated proteins. This can lead to changes in enzyme activity, such as the inhibition or activation of elongases and desaturases, which are involved in fatty acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the incorporation of this compound into lipid bilayers can lead to changes in membrane properties over time, impacting the functionality of membrane-associated proteins and receptors. Long-term exposure to this compound can result in alterations in cell signaling pathways and gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can positively influence membrane properties and cellular function. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the beneficial effects of this compound are observed up to a certain dosage, beyond which toxic effects may occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as elongases and desaturases, which are responsible for the biosynthesis of branched-chain fatty acids. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its unique structural features allow it to be incorporated into lipid bilayers, affecting its localization and accumulation within cells. This can impact the functionality of membrane-associated proteins and receptors, influencing cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular function. Studies have shown that this compound can be incorporated into lipid bilayers, influencing membrane properties and the activity of membrane-associated proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 19-Methyleicosanoic acid can be synthesized through chemical synthesis. One common method involves the oxidation of methyl nonadecanol. The reaction conditions typically require an oxidizing agent and a controlled environment to ensure the selective oxidation of the alcohol group to a carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis processes. These processes are designed to optimize yield and purity, often using advanced techniques such as catalytic oxidation and continuous flow reactors to maintain consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the carboxylic acid group can be further oxidized to produce various derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methyl group on the 19th carbon can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Various carboxylic acid derivatives.

    Reduction Products: Alcohols and other reduced forms.

    Substitution Products: Substituted fatty acids with different functional groups.

Comparison with Similar Compounds

    18-Methyleicosanoic Acid: Another branched-chain fatty acid with a methyl group on the 18th carbon.

    Eicosanoic Acid: A straight-chain fatty acid without any branching.

    Nonadecanoic Acid: A fatty acid with one less carbon than eicosanoic acid.

Comparison:

Properties

IUPAC Name

19-methylicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGYZTCVQAZQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394502
Record name 19-Methyleicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59708-73-5
Record name 19-Methyleicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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